![molecular formula C15H12ClN3O3S B5879523 N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide CAS No. 6471-43-8](/img/structure/B5879523.png)
N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide, also known as CM-CNTB, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research.
Mechanism of Action
N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide inhibits the activity of CAIX by binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate ion. This results in a decrease in the pH of the tumor microenvironment, which in turn inhibits cancer cell growth and survival.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide has been shown to have other biochemical and physiological effects. Studies have shown that N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide inhibits the activity of the enzyme carbonic anhydrase II (CAII), which plays a role in the regulation of acid-base balance in the body. However, the inhibition of CAII activity by N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide is reversible and does not lead to significant changes in acid-base balance.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide in lab experiments is its specificity for CAIX. This allows for the selective inhibition of CAIX activity without affecting other carbonic anhydrase enzymes. However, one limitation is that N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide has low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide. One area of interest is the development of more potent and selective inhibitors of CAIX that can be used in cancer therapy. Another area of interest is the investigation of the potential role of N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide in the treatment of other diseases, such as osteoporosis and glaucoma, which are also associated with carbonic anhydrase activity. Overall, N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide has shown great potential as a tool for scientific research and as a potential therapeutic agent for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form 4-chloro-3-nitrobenzoyl chloride. This intermediate is then reacted with 3-amino-4-methylphenyl isothiocyanate to form N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide. The synthesis method has been optimized to produce high yields of pure N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide, making it suitable for use in scientific research.
Scientific Research Applications
N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. Studies have shown that N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide inhibits the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. Inhibition of CAIX activity leads to a decrease in the pH of the tumor microenvironment, making it less favorable for cancer cell growth and survival.
properties
IUPAC Name |
N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-9-5-6-11(8-13(9)16)17-15(23)18-14(20)10-3-2-4-12(7-10)19(21)22/h2-8H,1H3,(H2,17,18,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQUAXKCSKXJIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20983346 |
Source
|
Record name | N-{[(3-Chloro-4-methylphenyl)imino](sulfanyl)methyl}-3-nitrobenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20983346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-nitrobenzamide | |
CAS RN |
6471-43-8 |
Source
|
Record name | N-{[(3-Chloro-4-methylphenyl)imino](sulfanyl)methyl}-3-nitrobenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20983346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.